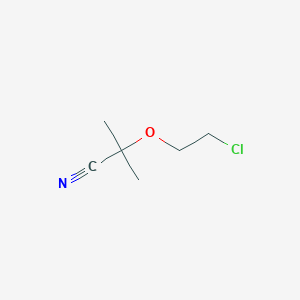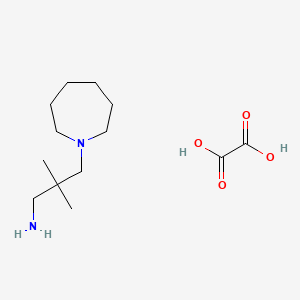
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, also known as DMTC, is a synthetic compound that has attracted considerable attention in the scientific community due to its wide range of applications. DMTC belongs to the thiazole family of compounds and has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in cell proliferation and DNA synthesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate may also modulate the activity of neurotransmitters in the brain, which could explain its effectiveness in treating neurological disorders.
Biochemical and Physiological Effects:
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities, making it a versatile compound for research. However, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate also has some limitations. It can be toxic at high concentrations and may have off-target effects, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate. One area of interest is the development of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the elucidation of the mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, which could lead to the development of more effective compounds. Finally, there is potential for the use of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate in agriculture, as it has been shown to have antimicrobial activity against plant pathogens.
Synthesemethoden
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenyl isothiocyanate with ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction is usually carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been extensively studied for its biological and pharmacological properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to be effective in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVDXVZSRYNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)
![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)


![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)


![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)
